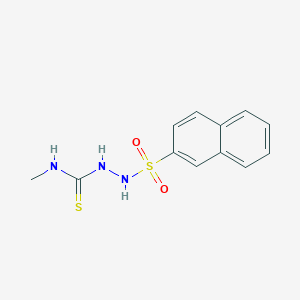![molecular formula C11H15NO4S B5739047 N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5739047.png)
N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine (EMSG) is a chemical compound that has been extensively studied in the field of medical research. It is a non-steroidal anti-inflammatory drug (NSAID) that has shown promising results in various experiments. EMSG has been found to have anti-inflammatory, analgesic, and antipyretic properties that make it a potential candidate for the treatment of various diseases.
作用機序
N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are chemical messengers that play a key role in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine has also been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and oxidative stress.
実験室実験の利点と制限
N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine has several advantages as a research tool. It is a well-established compound that has been extensively studied. N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine has been found to have anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the treatment of various diseases. However, N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine also has some limitations. It has been found to have low solubility in water, which can make it difficult to administer in certain experiments. N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine can also have toxic effects at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for the study of N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine. One potential direction is the development of new formulations of N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine that can improve its solubility in water. Another potential direction is the study of N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine in combination with other drugs to determine its potential synergistic effects. Additionally, the study of N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine in animal models of various diseases can provide further insights into its potential therapeutic applications. Overall, the study of N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine has the potential to lead to the development of new treatments for various diseases.
合成法
N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine can be synthesized using various methods, including the reaction of glycine with p-toluenesulfonyl chloride in the presence of triethylamine and ethyl chloroformate. The product is then treated with ethyl iodide to obtain N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine. The synthesis method of N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine is well-established and has been used in various studies.
科学的研究の応用
N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine has been extensively studied in the field of medical research. It has been found to have anti-inflammatory properties that make it a potential candidate for the treatment of various diseases, including arthritis, osteoarthritis, and rheumatoid arthritis. N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine has also been found to have analgesic and antipyretic properties, which make it a potential candidate for the treatment of pain and fever.
特性
IUPAC Name |
2-[ethyl-(4-methylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-12(8-11(13)14)17(15,16)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAUMFPAOAEZFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5738969.png)

![2-fluoro-N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5738979.png)
![2-(3,4-dimethoxyphenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5738986.png)

![5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5738997.png)



![4-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5739026.png)
![7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5739043.png)
![1-(2-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5739052.png)
